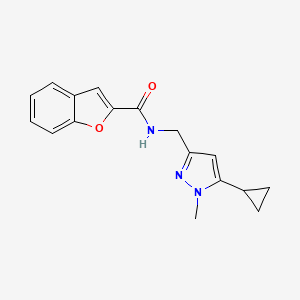

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20-14(11-6-7-11)9-13(19-20)10-18-17(21)16-8-12-4-2-3-5-15(12)22-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPFVCCSGKXGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed C–H Arylation and Transamidation

Pd-catalyzed C–H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide enables regioselective functionalization at the C3 position. Subsequent transamidation with amines under Boc-activation conditions cleaves the directing group and installs the carboxamide moiety (Scheme 1). For the target compound, this method allows incorporation of diverse substituents on the benzofuran core.

- C–H Arylation : React N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) with aryl iodides (3.0 equiv) using Pd(OAc)₂ (5–10 mol%), NaOAc, and AgOAc in cyclopentyl methyl ether (CPME) at 110°C.

- Transamidation : Treat arylated product with (Boc)₂O and DMAP in MeCN, followed by aminolysis with cyclopropylamine derivatives.

Cyclization of 2-Hydroxyacetophenone Derivatives

Alternative routes involve cyclization of 2-hydroxyacetophenone precursors with chloroacetone under basic conditions to form benzofuran. Carboxamide installation is achieved via Schotten-Baumann reaction with benzofuran-2-carbonyl chloride and amines.

Synthesis of 5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-ylmethylamine

Cyclocondensation of 1,3-Diketones

Regioselective pyrazole formation occurs via Knorr-type reactions between 1,3-diketones and hydrazines. For 5-cyclopropyl substitution, 3-cyclopropyl-1,3-diketones are condensed with methylhydrazine (Scheme 2). Nano-ZnO catalysts enhance yields (up to 95%) and reduce reaction times.

- React 3-cyclopropyl-1,3-diketone (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol under reflux. Isolate 5-cyclopropyl-1-methyl-1H-pyrazole via column chromatography.

Post-Synthetic Cyclopropanation

Introducing cyclopropyl groups post-pyrazole synthesis involves transition-metal-catalyzed cross-couplings. For example, Cu-mediated cyclopropanation of 5-iodo-1-methyl-1H-pyrazole with cyclopropylboronic acids under Suzuki conditions.

Coupling Strategies

Reductive Amination

React benzofuran-2-carboxaldehyde with 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine in the presence of NaBH₃CN or H₂/Pd-C to form the methylene bridge.

Mitsunobu Reaction

Couple benzofuran-2-carboxylic acid with 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethanol using DIAD and PPh₃.

Optimization Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Similar in structure but with different substituents on the benzofuran and pyrazole rings.

1-Phenyl-3-tolylpyrazole: Shares the pyrazole core but differs in the attached functional groups.

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a cyclopropyl-substituted pyrazole moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzofuran-2-carboxamide. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, combined with a pyrazole derivative that enhances its pharmacological profile.

Pharmacological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cancer cell proliferation and survival .

2. Anti-inflammatory Effects

Benzofuran derivatives are recognized for their anti-inflammatory properties. Compounds containing the benzofuran structure have been reported to reduce the production of pro-inflammatory cytokines such as TNF and ILs in vitro. A notable study highlighted that benzofuran derivatives effectively suppressed NF-kB activity, a critical regulator of inflammation .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Some studies suggest that these compounds exhibit antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases: The compound may inhibit various kinases involved in cell signaling pathways critical for cancer progression.

- Cytokine Modulation: It appears to modulate the release of cytokines, thereby influencing inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in TNF and IL levels | |

| Antimicrobial | Effective against bacterial and fungal strains |

Notable Research Findings

In a study investigating the structure–activity relationship (SAR) of pyrazole derivatives, it was found that modifications in the side chains significantly influenced their biological activity. For instance, the introduction of different substituents on the pyrazole ring enhanced anticancer efficacy against specific cell lines .

Another research effort focused on the anti-inflammatory properties of benzofuran derivatives, revealing that certain compounds could reduce inflammation markers by over 90% in cellular models .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Precursor preparation : Cyclopropyl-substituted pyrazole intermediates are synthesized via cyclopropanation of alkenes using transition-metal catalysts (e.g., Rh or Cu) .

- Coupling reactions : The benzofuran-2-carboxamide moiety is introduced via amide bond formation, often using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .

- Purification : High-Performance Liquid Chromatography (HPLC) is critical to isolate the final compound with >95% purity . Key parameters to optimize include reaction temperature (often 60–80°C), solvent polarity, and catalyst loading .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzofuran aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software resolves bond lengths, angles, and torsion angles .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Typically low in aqueous buffers (<0.1 mg/mL); DMSO or ethanol are preferred solvents for in vitro assays .

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions. Standardize protocols using controls like known kinase inhibitors .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

- Data normalization : Apply statistical methods (e.g., Z-score or % inhibition relative to vehicle controls) to harmonize results from high-throughput screens .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound?

- Metabolic stability : Introduce electron-withdrawing groups (e.g., –CF) on the benzofuran ring to reduce CYP450-mediated oxidation .

- Bioavailability : Formulate as nanocrystals or liposomal suspensions to enhance aqueous dispersibility .

- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin and α-1-acid glycoprotein; aim for <90% binding to ensure free drug availability .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (e.g., benzofuran carbonyl with active-site lysine) and π-π stacking (pyrazole-thiophene interactions) .

- SAR analysis : Correlate substituent electronegativity (Hammett constants) with IC values to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.